

Technical Guide: Pharmacology and Toxicology Profile of PSMA Binder-2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PSMA binder-2 is a critical component in the development of next-generation targeted radiopharmaceuticals for prostate cancer. It serves as a high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA), a well-validated target for imaging and therapy of metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the known pharmacological and toxicological characteristics of PSMA binder-2, primarily through the lens of its application in the investigational agent 225Ac-PSMA-Trillium (BAY 3563254). While direct pharmacological and toxicological data for PSMA binder-2 as a standalone entity are limited in publicly available literature, its properties are integral to the performance of the final radiolabeled conjugate.

Chemical and Physical Properties

A clear understanding of the fundamental properties of **PSMA binder-2** is essential for its application in drug development.



Property	Value	
Chemical Name	L-Glutamic acid, N-[[[(1S)-1-[(1,1-dimethylethoxy)carbonyl]-5-[[[(3-ethynylphenyl)amino]carbonyl]amino]pentyl]amino]carbonyl]-, 1,5-bis(1,1-dimethylethyl) ester	
Molecular Formula	C33H50N4O8	
Molecular Weight	630.77 g/mol	
CAS Number	2149567-00-8	
Appearance	White to off-white solid	
Purity (HPLC)	>97%	

Pharmacology

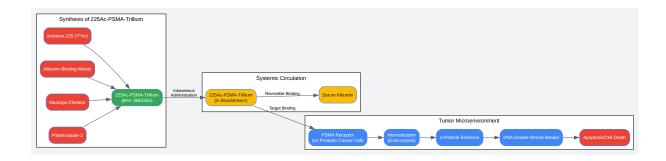
The primary pharmacological function of **PSMA binder-2** is its specific and high-affinity binding to the extracellular domain of PSMA. This interaction is the foundation for its use in targeted radionuclide therapy.

Mechanism of Action

PSMA binder-2 is a small molecule designed to mimic the natural substrates of PSMA, thereby enabling it to bind with high affinity to the enzyme's active site. In the context of 225Ac-PSMA-Trillium, **PSMA binder-2** acts as the targeting moiety, guiding the radioactive payload (Actinium-225) to PSMA-expressing cancer cells.

The general signaling pathway and therapeutic action are conceptualized as follows:





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Diagram of the synthesis and proposed mechanism of action of 225Ac-PSMA-Trillium.

Preclinical Pharmacology of 225Ac-PSMA-Trillium

Preclinical studies on 225Ac-PSMA-Trillium provide the most direct insight into the pharmacological activity driven by **PSMA binder-2**.



Parameter	Finding	Reference
Biodistribution	In vivo studies showed a pharmacokinetic profile consistent with albumin binding, with 5% of the injected dose per gram (% ID/g) remaining in the blood after 24 hours.	[1]
Tumor Uptake	Tumor accumulation peaked at approximately 20% ID/g after 5-7 days in preclinical models.	[1]
Efficacy	A single dose of 250 kBq/kg of 225Ac-PSMA-Trillium induced strong tumor growth inhibition over 35 days in the androgen-independent KuCaP-1 patient-derived xenograft (PDX) model.	[1]
Salivary Gland Uptake	Clinical imaging with ¹¹¹ In- PSMA-Trillium (a surrogate for imaging) showed reduced uptake and relatively fast washout from salivary glands.	[2][3]

Toxicology

Direct toxicological studies on **PSMA binder-2** are not publicly available. The safety profile is inferred from preclinical and emerging clinical data of 225Ac-PSMA-Trillium. The design of 225Ac-PSMA-Trillium, which includes an albumin-binding moiety, aims to improve the therapeutic index by enhancing tumor uptake and retention while reducing off-target toxicity, particularly to the salivary glands.

Preclinical Safety of 225Ac-PSMA-Trillium



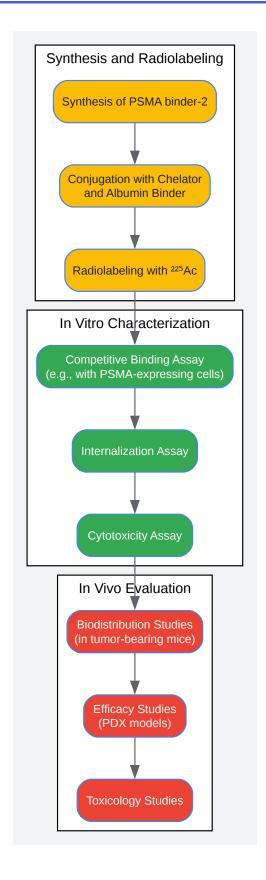
Preclinical safety studies are a mandatory component of IND-enabling studies. While detailed results are not published, the progression of 225Ac-PSMA-Trillium to Phase I clinical trials indicates an acceptable safety profile in these preclinical models.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **PSMA binder-2** and its conjugates are proprietary. However, based on the available literature, a general workflow can be outlined.

General Workflow for Preclinical Evaluation





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A generalized workflow for the preclinical evaluation of a PSMA-targeted radiopharmaceutical.



Clinical Development of 225Ac-PSMA-Trillium

A first-in-human, Phase I clinical trial of 225Ac-PSMA-Trillium (BAY 3563254) was anticipated to begin enrolling patients with mCRPC in the first half of 2024. This study will provide the first clinical data on the safety and efficacy of this compound.

Conclusion

PSMA binder-2 is a key targeting component of the promising new radiopharmaceutical 225Ac-PSMA-Trillium. While specific pharmacological and toxicological data for the binder alone are not widely available, the preclinical data for the complete radioconjugate demonstrate its high affinity for PSMA, leading to significant tumor uptake and anti-tumor efficacy. The design of 225Ac-PSMA-Trillium, incorporating **PSMA binder-2**, aims to optimize the therapeutic index, a critical factor in the development of effective and safe radioligand therapies. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of this approach.

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